molecular formula C8H11N3O B1338770 4-(Pyrimidin-2-yl)morpholine CAS No. 57356-66-8

4-(Pyrimidin-2-yl)morpholine

Cat. No.: B1338770
CAS No.: 57356-66-8
M. Wt: 165.19 g/mol
InChI Key: DUIMWXDLDBNUFD-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yl)morpholine (CAS 57356-66-8) is a high-purity heterocyclic building block of significant interest in medicinal and organic chemistry. This compound features a morpholine ring, a moiety of great significance in drug discovery for its ability to improve solubility and metabolic stability, linked to a pyrimidine heterocycle . With the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol, it is a key synthetic intermediate for researchers . Compounds incorporating the morpholine ring are frequently explored for their biological activities. Recent research highlights the application of similar morpholine-based Schiff base complexes in developing new agents with demonstrated anticancer activities against various human cancer cell lines, such as breast adenocarcinoma (MCF-7, MDA-MB-231) and prostate cancer (PC-3) . Furthermore, such morpholine derivatives are utilized in the synthesis of versatile ligands for metal complexes, which are characterized by techniques including X-ray analysis, IR, and NMR spectroscopy, and evaluated for their theoretical and biological properties . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all recommended handling precautions.

Properties

IUPAC Name

4-pyrimidin-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-9-8(10-3-1)11-4-6-12-7-5-11/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIMWXDLDBNUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310192
Record name 4-(2-Pyrimidinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57356-66-8
Record name 4-(2-Pyrimidinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57356-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Pyrimidinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)morpholine typically involves the reaction of pyrimidine derivatives with morpholine. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with morpholine under basic conditions . Another approach involves the condensation of pyrimidine-2-carbaldehyde with morpholine in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrimidin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of 4-(Pyrimidin-2-yl)morpholine

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with morpholine under specific conditions. The following methods are commonly employed:

  • Alkylation and Acylation : The nitrogen atom in the morpholine ring can undergo nucleophilic substitution reactions, allowing for the introduction of alkyl or acyl groups .
  • Oxidation and Reduction : The compound can be oxidized using agents like potassium permanganate or reduced with lithium aluminum hydride, depending on the desired functional groups .
  • Cross-Coupling Reactions : this compound can serve as a precursor in cross-coupling reactions such as Suzuki and Heck reactions, facilitating the introduction of various substituents .

Anticancer Properties

Research indicates that this compound derivatives exhibit significant anticancer activity. For example, studies have demonstrated their ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. One derivative showed potent CDK2 inhibitory activity with a Ki value of 0.005 µM, demonstrating selective action against cancer cell lines .

Anti-inflammatory Effects

Compounds derived from this compound have also been investigated for their anti-inflammatory properties. In vitro studies revealed that certain derivatives significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS), indicating their potential as therapeutic agents for inflammation-related disorders .

Neuroprotective Applications

Emerging research suggests that derivatives of this compound may possess neuroprotective effects. These compounds have been evaluated for their ability to modulate neuroinflammation and protect neuronal cells from apoptosis, potentially providing new avenues for treating neurodegenerative diseases.

Case Study 1: CDK Inhibition in Cancer Treatment

A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized based on the structure of this compound. These compounds exhibited potent inhibition of CDK2, leading to significant antiproliferative effects on various cancer cell lines. Mechanistic studies indicated that these compounds induced cell cycle arrest and apoptosis in ovarian cancer cells, showcasing their potential as targeted cancer therapies .

Case Study 2: Anti-inflammatory Activity Assessment

In a study assessing the anti-inflammatory activity of morpholine derivatives, compounds derived from this compound were found to effectively inhibit the production of pro-inflammatory cytokines. The results highlighted their potential use in developing novel treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Comparative Analysis Table

The following table summarizes key features and biological activities of selected compounds related to this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundMorpholine ring with pyrimidineCDK inhibition, anti-inflammatoryPotential neuroprotective effects
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-aminesPyrazole substitutionsPotent CDK2 inhibitorsHigh selectivity against cancer cells
Morpholine derivativesVarious substitutionsAnti-inflammatoryReduced iNOS and COX-2 expression

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-yl)morpholine involves its interaction with biological targets through hydrogen bonding and π-π interactions. The pyrimidine ring can act as a bioisostere for phenyl rings, enhancing the pharmacokinetic properties of the compound. It often targets enzymes and receptors involved in cell signaling pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Comparison with Piperidine, Pyrrolidine, and Piperazine Analogues

Replacing the morpholine ring with other saturated nitrogen heterocycles significantly alters biological activity. For example:

  • Piperidine analogues : In trisubstituted pyrimidines targeting the EP2 receptor, morpholine-containing compounds (e.g., CID2992168) exhibited superior potentiation (fold shift in PGE2 EC50) compared to piperidine derivatives (e.g., CID3239428). The morpholine ring’s oxygen atom likely enhances hydrogen-bonding interactions critical for receptor binding .
  • Piperazine analogues : Substitution with piperazine (e.g., CID2987851) resulted in reduced activity, suggesting steric or electronic incompatibility with the EP2 receptor .

Table 1: EP2 Potentiation Activity of Trisubstituted Pyrimidines

Compound ID Heterocycle Fold Shift in PGE2 EC50
CID2992168 Morpholine 12.3
CID3239428 Piperidine 5.7
CID2987851 Piperazine 3.2
CID891729 Morpholine 11.8

Data sourced from EP2 receptor SAR studies

Impact of Substituents on the Pyrimidine Ring

The nature and position of substituents on the pyrimidine ring profoundly influence potency and pharmacokinetics:

  • Chlorine substituents: 4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4) demonstrates enhanced electrophilicity compared to unsubstituted derivatives, making it a reactive intermediate in cross-coupling reactions.
  • Trifluoromethyl groups : 4-[4-(Trifluoromethyl)pyrimidin-2-yl]morpholine exhibits improved lipophilicity and resistance to oxidative metabolism, as evidenced by its distinct 19F NMR profile and prolonged half-life in vitro .

Comparison with Thienopyrimidine Analogues

Morpholine-containing thienopyrimidines, such as 4-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine (PI-103), demonstrate enhanced kinase inhibition (e.g., PI3K/mTOR) compared to simpler pyrimidine derivatives. However, early analogues like 3-(4-morpholinothieno[3,2-d]pyrimidin-2-yl)phenol suffered from short half-lives (<10 min), whereas PI-103’s extended half-life (>2 hrs) underscores the importance of fused ring systems for in vivo stability .

Role of Morpholine in CDK2 Inhibition

In CDK2 inhibitors, morpholine-linked pyrimidines (e.g., compound 31 ) showed superior selectivity over piperazine analogues. The morpholine moiety’s oxygen atom facilitates water-mediated hydrogen bonds in the ATP-binding pocket, as confirmed by crystallographic studies .

Table 2: CDK2 Inhibitory Activity of Pyrimidine Derivatives

Compound ID Heterocycle IC50 (nM)
31 Morpholine 18
32 Morpholine 22
Piperazine analogue Piperazine 120

Data from kinase inhibition assays

Key Findings and Implications

Morpholine vs. Piperidine : Morpholine’s oxygen atom provides a critical hydrogen-bonding interaction absent in piperidine analogues, explaining its higher EP2 receptor activity .

Substituent Effects : Electron-withdrawing groups (e.g., CF3) enhance metabolic stability, while halogens (e.g., Cl) improve reactivity for further derivatization .

Structural Rigidity: Fused-ring systems (e.g., thienopyrimidines) mitigate metabolic degradation, as seen in PI-103 .

Biological Activity

4-(Pyrimidin-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

The primary mechanism of action for this compound involves its interaction with tubulin, specifically binding to the colchicine-binding site . This binding disrupts microtubule dynamics, leading to the inhibition of microtubule polymerization. Consequently, this results in mitotic arrest and cell death across various cell lines, particularly in cancerous cells.

Biochemical Pathways

  • Target : Colchicine-binding site of tubulin.
  • Effect : Inhibition of microtubule polymerization.
  • Result : Induction of cell cycle arrest in the G2/M phase and subsequent cell death.

Pharmacokinetics

This compound has a molecular weight of approximately 209.204 g/mol, suggesting reasonable bioavailability. Its carboxylic acid group enhances its interaction with biological macromolecules, making it a potential candidate for therapeutic applications.

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Anticancer Activity : Demonstrated significant cytotoxicity against multiple cancer cell lines by disrupting microtubule dynamics.
  • Anti-inflammatory Properties : Some derivatives have shown efficacy in reducing inflammatory markers in macrophage cells stimulated by lipopolysaccharides (LPS) .
  • Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer and inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study reported that this compound derivatives exhibited potent anticancer activity, with IC50 values indicating effective inhibition against various cancer cell lines such as MCF-7 and A549 .
  • Anti-inflammatory Activity :
    • Research highlighted that specific derivatives significantly reduced nitric oxide (NO) production and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophages, suggesting potential use in treating inflammatory disorders .
  • Pharmacological Applications :
    • The compound has been explored as a lead for drug development targeting specific enzymes or receptors involved in cancer and resistant infections. Its structural features allow effective interaction with enzyme active sites, enhancing its therapeutic potential .

Data Summary Table

Activity Type Cell Line/Model Effect Observed Reference
AnticancerMCF-7Significant cytotoxicity (IC50 values)
Anti-inflammatoryRAW 264.7 macrophagesReduced iNOS and COX-2 expression
Enzyme InhibitionVarious enzyme assaysEffective inhibition observed

Q & A

Q. What are the standard synthetic routes for 4-(Pyrimidin-2-yl)morpholine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between pyrimidine derivatives and morpholine. For example, refluxing 4-chloropyrimidine with morpholine in ethanol under basic conditions yields the target compound . A related method for 4-(4,6-Dichloropyrimidin-2-yl)morpholine uses 2,4,6-trichloropyrimidine and morpholine in acetone at 0–20°C, achieving a 79% yield after purification by column chromatography . Key variables affecting yield include solvent polarity, temperature, and stoichiometry of reactants.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the molecular structure, particularly the morpholine ring’s integration and pyrimidine substitution pattern. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like C-N and C-O bonds . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) ensures purity (>97%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in activity (e.g., CDK2 inhibition vs. inactivity) may arise from structural variations (e.g., substitution position on pyrimidine) or assay conditions. For example, 4-(Pyrimidin-5-yl)morpholine inhibits CDK2 by binding its active site, but 2-substituted analogs may lack this interaction . To address contradictions:

  • Compare IC₅₀ values across standardized kinase assays.
  • Use X-ray crystallography to validate binding modes.
  • Control for solvent effects (e.g., DMSO concentration) in cell-based assays .

Q. What experimental design considerations optimize the synthesis of this compound for scale-up?

Key factors include:

  • Solvent selection : Ethanol or acetone minimizes side reactions vs. polar aprotic solvents.
  • Catalysts : Base catalysts (e.g., K₂CO₃) improve nucleophilic substitution efficiency.
  • Temperature : Controlled heating (50–80°C) balances reaction rate and decomposition .
  • Purification : Column chromatography or recrystallization ensures >95% purity for biological testing .

Q. How do structural modifications to the morpholine or pyrimidine ring alter the compound’s pharmacokinetic properties?

Adding substituents like carboxylic acids (e.g., this compound-2-carboxylic acid) increases hydrophilicity, improving aqueous solubility but potentially reducing membrane permeability. Halogenation (e.g., 4-(4-Chloro-2-pyrimidinyl)morpholine) enhances metabolic stability but may introduce toxicity risks . Computational modeling (e.g., LogP calculations) and in vitro ADME assays (e.g., Caco-2 permeability) guide rational design .

Methodological Challenges and Solutions

Q. How can researchers interpret ambiguous NMR spectra for this compound derivatives?

Overlapping signals (e.g., morpholine protons at δ 3.5–4.0 ppm) complicate integration. Solutions include:

  • 2D NMR (COSY, HSQC) to resolve coupling patterns.
  • Deuterated solvents (e.g., DMSO-d₆) for sharper peaks.
  • Comparison with reference spectra of analogs (e.g., 4-(5-Iodo-3-methylpyridin-2-yl)morpholine) .

Q. What strategies mitigate low yields in multi-step syntheses of this compound analogs?

  • Intermediate characterization : Validate each step via LC-MS to identify side reactions early.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during pyrimidine functionalization .
  • Catalytic optimization : Transition metal catalysts (e.g., Pd/C) enhance coupling reactions for complex analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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